molecular formula C10H14O3P+ B12524398 Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-12-7

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester

Cat. No.: B12524398
CAS No.: 653585-12-7
M. Wt: 213.19 g/mol
InChI Key: XQSPZFJDTJFEFG-UHFFFAOYSA-N
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Description

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester is a chemical compound with the molecular formula C10H15O3P. It is a member of the phosphinic acid esters family, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphinic acid group bonded to an ethyl ester and a phenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester typically involves a palladium-catalyzed cross-coupling reaction. One common method includes the reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the phosphinate ester in a yield of approximately 60% . The reaction conditions generally require a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of phosphinic acid esters often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The specific details of industrial production methods for this compound are proprietary to manufacturers and may vary.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid derivatives.

Scientific Research Applications

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, making it effective in inhibiting metalloproteases. The compound’s structure allows it to mimic natural phosphate groups, enabling it to participate in various biochemical pathways and processes.

Comparison with Similar Compounds

Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester can be compared with other phosphinic acid esters, such as:

    Phosphinic acid, methyl-, butyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

    Phosphinic acid, phenyl-, ethyl ester: Contains a phenyl group directly bonded to the phosphorus atom, affecting its chemical behavior and uses.

Properties

CAS No.

653585-12-7

Molecular Formula

C10H14O3P+

Molecular Weight

213.19 g/mol

IUPAC Name

ethoxy-oxo-(phenylmethoxymethyl)phosphanium

InChI

InChI=1S/C10H14O3P/c1-2-13-14(11)9-12-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/q+1

InChI Key

XQSPZFJDTJFEFG-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](=O)COCC1=CC=CC=C1

Origin of Product

United States

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